Imidazo[1,2-A]pyrimidine-6-carboxylic acid
Description
Contextual Significance of Imidazo[1,2-a]pyrimidine (B1208166) Scaffolds in Academic Research
The imidazo[1,2-a]pyrimidine scaffold is a fused heterocyclic system containing a bridgehead nitrogen atom that has garnered substantial attention within the scientific community, particularly in the fields of medicinal and pharmaceutical science. researchgate.net This class of compounds is recognized as a "privileged scaffold" because its molecular structure is frequently found in compounds with a wide range of biological activities. rsc.org Their structural similarity to purine (B94841) bases found in DNA and RNA makes them an important class of fused heterocycles for chemical and biological research. researchgate.net
The significance of the imidazo[1,2-a]pyrimidine core lies in its versatile biological profile. Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of pharmacological activities. nih.gov These activities make the imidazo[1,2-a]pyrimidine framework a versatile foundation for structural modifications aimed at optimizing drug-like characteristics and enhancing selectivity for biological targets. researchgate.net The inherent potential of this scaffold continues to drive research into the synthesis of new derivatives and the construction of chemical libraries for biological screening. nih.gov
The following table summarizes the diverse biological activities associated with the imidazo[1,2-a]pyrimidine scaffold as reported in various research studies.
| Biological Activity | Therapeutic Area |
| Anti-inflammatory | Inflammation |
| Antimicrobial | Infectious Diseases |
| Anticancer | Oncology |
| Antiviral | Infectious Diseases |
| Antifungal | Infectious Diseases |
| Anxiolytic | Neurology |
| Anticonvulsant | Neurology |
This table is generated based on data from multiple sources. researchgate.netnih.govontosight.airesearchgate.net
Overview of Imidazo[1,2-a]pyrimidine-6-carboxylic acid as a Research Target
This compound is a specific derivative of the broader imidazo[1,2-a]pyrimidine class that serves as a key molecule in academic and industrial research. Its structure, featuring a carboxylic acid group at the 6-position of the fused ring system, makes it a valuable building block for the synthesis of more complex molecules and novel chemical entities.
The compound itself, and its derivatives, are targets of investigation for their potential therapeutic applications. Research into derivatives has highlighted a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For example, specific derivatives such as 1,2,3,5-tetrahydro-2-(2-chlorophenyl)-1-methyl-5-oxo- and 1,2,3,5-tetrahydro-2-(2-methoxyphenyl)-1-methyl-5-oxo- derivatives have been synthesized and studied for their potential as bioactive compounds. ontosight.ai The synthesis of these compounds typically involves multi-step reactions, including condensation and cyclization, to construct the complex heterocyclic core. ontosight.ai
The utility of this compound as a research chemical is underscored by its commercial availability from various suppliers for scientific experimental use. lookchem.com
Historical Development and Key Milestones in Related Imidazo[1,2-a]pyrimidine Research
Research into imidazo[1,2-a]pyrimidines has evolved significantly over the decades, leading to a deep understanding of their synthesis and biological importance. The development of synthetic methodologies has been a key focus, with numerous strategies established to construct and functionalize this heterocyclic system. rsc.org
Early research focused on establishing fundamental synthetic routes, often involving the condensation of 2-aminopyrimidines with other reagents. dergipark.org.tr Over the years, the synthetic toolkit has expanded considerably to include more sophisticated and efficient methods. rsc.org
A review of the literature from 2000 to 2021 highlights the continuous interest in this scaffold, covering its synthesis, biological applications, and other uses like corrosion inhibition. dergipark.org.tr The development of preclinical drug candidates containing the imidazopyrimidine motif, such as divaplon, fasiplon, and taniplon, marked a significant milestone, validating the therapeutic potential of this chemical class. nih.govresearchgate.net More recent research has explored the application of these compounds against contemporary health threats, including the design of derivatives as potential inhibitors for blocking SARS-CoV-2 cell entry. nih.gov
The table below outlines key areas of synthetic development for the imidazo[1,2-a]pyrimidine scaffold.
| Synthetic Approach | Description |
| Multicomponent Reactions | Combining three or more reactants in a single step to form the scaffold, offering efficiency and atom economy. |
| Condensation Reactions | A common method involving the reaction of 2-aminopyrimidine (B69317) with α-haloketones or related compounds. |
| Intramolecular Cyclizations | Forming the fused ring system by creating a bond within a single precursor molecule. |
| Tandem Reactions | A sequence of two or more reactions carried out in a single pot, streamlining the synthetic process. |
| C-H/C-C/C-N Bond Formation | Advanced methods focusing on the direct functionalization of the heterocyclic core. |
This table is generated based on data from a review of synthetic approaches. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6(12)5-3-9-7-8-1-2-10(7)4-5/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCKAWIBTUJQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944896-64-4 | |
| Record name | imidazo[1,2-a]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Imidazo 1,2 a Pyrimidine 6 Carboxylic Acid and Its Precursors
Classical and Established Synthetic Routes for the Imidazo[1,2-a]pyrimidine (B1208166) Core
The traditional methods for constructing the imidazo[1,2-a]pyrimidine scaffold have been widely employed and are characterized by their reliability and predictability. These routes typically involve the condensation of a substituted 2-aminopyrimidine (B69317) with a suitable cyclizing agent.
Condensation Reactions with 2-Aminopyrimidine
One of the most fundamental and widely used methods for the synthesis of the imidazo[1,2-a]pyrimidine core is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine derivative with an α-haloketone. nih.gov In the context of synthesizing Imidazo[1,2-a]pyrimidine-6-carboxylic acid, the key precursor is 2-aminopyrimidine-5-carboxylic acid. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.
The general reaction scheme is as follows:
Step 1: N-Alkylation: The more nucleophilic ring nitrogen of 2-aminopyrimidine-5-carboxylic acid attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an N-alkylated intermediate.
Step 2: Intramolecular Cyclization: The exocyclic amino group of the pyrimidine (B1678525) ring then acts as a nucleophile, attacking the carbonyl carbon of the ketone moiety to form a five-membered ring intermediate.
Step 3: Dehydration: The resulting hydroxyl intermediate readily undergoes dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system.
The reaction conditions for this condensation can vary, but it is often carried out in a polar solvent such as ethanol (B145695) or dimethylformamide (DMF), sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction.
| Reactants | Reagents/Conditions | Product | Key Features |
| 2-Aminopyrimidine-5-carboxylic acid | α-Haloketone (e.g., bromoacetaldehyde, chloroacetone) | This compound derivative | Well-established, versatile, reliable for core scaffold formation. |
| Polar solvent (e.g., ethanol, DMF) | Can be performed with or without a base. | ||
| Heat |
Cyclization and Annulation Approaches
Cyclization and annulation strategies provide alternative pathways to the imidazo[1,2-a]pyrimidine core. These methods can involve the formation of one of the heterocyclic rings onto a pre-existing ring. For instance, an appropriately functionalized imidazole can be used as a starting material, and the pyrimidine ring can be constructed upon it.
Another approach involves the use of 1,3-dicarbonyl compounds or their equivalents, which can react with a 2-aminopyrimidine to form the fused ring system. These reactions often proceed through a series of condensation and cyclization steps, ultimately leading to the desired bicyclic heterocycle. The specific precursors and conditions will dictate the substitution pattern on the final product. For the synthesis of the 6-carboxylic acid derivative, a pyrimidine precursor with the carboxylic acid group already in place is typically the most direct route.
Advanced and Green Synthetic Strategies for Imidazo[1,2-a]pyrimidines
In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. These advanced strategies are increasingly being applied to the synthesis of complex heterocyclic systems like imidazo[1,2-a]pyrimidines.
Multi-component Reaction Methodologies (e.g., Ugi-type condensations)
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. rsc.org The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, is a notable example that can be employed for the synthesis of the imidazo[1,2-a]pyrimidine scaffold. mdpi.com
This reaction typically involves the condensation of a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide. The reaction proceeds through a complex cascade of intermediates to afford the final fused heterocyclic product in a highly efficient manner. While specific examples for the direct synthesis of this compound via this method are not abundant, the use of a glyoxylic acid derivative as the aldehyde component could potentially introduce the desired carboxylic acid functionality.
| Reaction Type | Reactants | Catalyst/Conditions | Advantages |
| Groebke–Blackburn–Bienaymé | 2-Aminopyrimidine, Aldehyde, Isocyanide | Acid catalyst (e.g., Lewis or Brønsted acid) | High atom economy, operational simplicity, rapid access to molecular diversity. mdpi.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com The application of microwave irradiation to the classical condensation of 2-aminopyrimidines with α-haloketones can significantly enhance the efficiency of the synthesis of the imidazo[1,2-a]pyrimidine core. nih.gov
| Technique | Typical Reaction | Advantages | Disadvantages |
| Microwave-Assisted Synthesis | Condensation of 2-aminopyrimidine with α-haloketone | Reduced reaction times, increased yields, cleaner reactions. nih.govnih.gov | Requires specialized microwave equipment. |
Catalyst-Mediated Processes
The use of catalysts can provide milder reaction conditions and improved selectivity in the synthesis of imidazo[1,2-a]pyrimidines. Various catalytic systems, including metal-based and metal-free catalysts, have been developed to facilitate the formation of this heterocyclic scaffold. researchgate.net
For instance, copper-catalyzed reactions have been reported for the synthesis of related imidazo[1,2-a]pyridines, and these methods could potentially be adapted for the pyrimidine analogues. organic-chemistry.org Gold nanoparticles have also been explored as efficient catalysts for the synthesis of imidazo[1,2-a]pyrimidines under green conditions, offering high yields and an environmentally friendly process. researchgate.netmdpi.com These catalytic methods often allow for a broader substrate scope and better functional group tolerance compared to traditional uncatalyzed reactions.
| Catalyst Type | Example Reaction | Key Features |
| Metal-based (e.g., Copper, Gold) | Cyclization of 2-aminopyrimidines with various partners | Milder reaction conditions, high yields, potential for asymmetric synthesis. researchgate.netorganic-chemistry.orgmdpi.com |
| Metal-free | Acid or base catalysis | Avoids metal contamination of the final product. |
Solvent-Free Reaction Conditions
In recent years, the development of solvent-free and microwave-assisted organic reactions has become a cornerstone of green chemistry, offering advantages such as reduced reaction times, enhanced yields, and minimized environmental impact. derpharmachemica.comnih.gov While specific solvent-free methods for the synthesis of this compound are not extensively documented, the general applicability of these techniques to the synthesis of the broader imidazo[1,2-a]pyrimidine class is well-established. acs.orgnih.gov
One common approach involves the condensation of a 2-aminopyrimidine derivative with an α-haloketone under microwave irradiation without a solvent. derpharmachemica.comresearchgate.net This method significantly accelerates the reaction, often reducing reaction times from hours or even days to mere minutes. derpharmachemica.com The use of ionic liquids as catalysts in these solvent-free conditions has also been reported to be effective. derpharmachemica.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to Days | Seconds to Minutes |
| Solvent | Typically polar organic solvents | Often solvent-free |
| Yields | Moderate to good | Good to excellent |
| Environmental Impact | Higher due to solvent waste | Lower |
This table illustrates the general advantages of microwave-assisted synthesis for the imidazo[1,2-a]pyridine (B132010) scaffold, which are expected to be applicable to the imidazo[1,2-a]pyrimidine system.
Targeted Synthesis of the Carboxylic Acid Functionality at C-6 and its Derivatives
The introduction and subsequent modification of a carboxylic acid group at the C-6 position of the imidazo[1,2-a]pyrimidine ring is a key strategic consideration for creating a diverse range of derivatives.
Strategies for Carboxylic Acid Introduction and Transformation
The most direct strategy for introducing the carboxylic acid functionality at the C-6 position involves the use of a precursor that already contains this group. The reaction of 2-aminopyrimidine-5-carboxylic acid with an appropriate α-haloketone is a primary and logical synthetic route. chemicalbook.comnih.gov This approach builds the imidazo[1,2-a]pyrimidine core with the desired carboxylic acid group already in place.
Alternatively, a nitrile group can serve as a precursor to the carboxylic acid. The synthesis of 4-amino-1,2-dihydrobenzo acs.orgnih.govimidazo[1,2-a]pyrimidine-6-carbonitrile derivatives has been reported, and the subsequent hydrolysis of the nitrile group would yield the desired carboxylic acid. dergipark.org.tr
Esterification and Hydrolysis Pathways of Carboxylic Acid Derivatives
Standard procedures for the hydrolysis of ester groups are applicable to imidazo[1,2-a]pyrimidine systems. For the analogous imidazo[1,2-a]pyridine series, the hydrolysis of esters to their corresponding carboxylic acids has been successfully demonstrated. frontiersin.orgnih.gov This is typically achieved by treatment with a strong acid, such as hydrochloric acid. frontiersin.orgnih.gov
Conversely, the esterification of the C-6 carboxylic acid can be carried out using standard esterification methods. While specific examples for this compound are not prevalent in the literature, the successful synthesis of various ester derivatives of related heterocyclic systems suggests the feasibility of this transformation. dergipark.org.tr
Formation of Other Acid Derivatives (e.g., amides, hydrazides)
The carboxylic acid group at the C-6 position can be readily converted into other acid derivatives, such as amides and hydrazides, which are important for further functionalization and for their potential biological activities. The synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine (B139424) has been reported, suggesting the feasibility of forming amide bonds in this heterocyclic system. researchgate.net
The formation of hydrazides has also been documented. For instance, the synthesis of imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) has been achieved, indicating that similar transformations are possible for the corresponding pyrimidine derivatives. frontiersin.org
Stereoselective Synthesis Approaches for Chiral Imidazo[1,2-a]pyrimidine Derivatives
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure chiral compounds. In the context of the imidazo[1,2-a]pyrimidine scaffold, research into stereoselective synthesis is an emerging area.
Recent advancements have demonstrated the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction. nih.govnih.govresearchgate.net This approach utilizes a chiral phosphoric acid catalyst in a Groebke-Blackburn-Bienaymé reaction to achieve high yields and enantioselectivities of imidazo[1,2-a]pyridine atropoisomers. nih.govnih.govresearchgate.net While this methodology has been established for the pyridine (B92270) analogs, its application to the synthesis of chiral imidazo[1,2-a]pyrimidine derivatives, particularly those bearing a carboxylic acid at the C-6 position, represents a promising avenue for future research. The principles of this catalytic system could potentially be adapted to achieve stereocontrol in the synthesis of chiral imidazo[1,2-a]pyrimidines.
Chemical Reactivity and Derivatization Studies of Imidazo 1,2 a Pyrimidine 6 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the Imidazo[1,2-a]pyrimidine (B1208166) System
The imidazo[1,2-a]pyrimidine ring system exhibits distinct regions of reactivity towards electrophiles. The pyrimidine (B1678525) ring is generally considered electron-deficient due to the presence of two nitrogen atoms, making it relatively unreactive towards electrophilic aromatic substitution. Conversely, the fused imidazole (B134444) ring is electron-rich and is the preferred site for electrophilic attack.
Research on the analogous imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) systems shows that electrophilic substitution, such as bromination or nitration, occurs preferentially at the C-3 position. This regioselectivity is attributed to the formation of a more stable cationic intermediate (a σ-complex or benzenium ion) where the aromaticity of the six-membered ring is maintained. Attack at the C-3 position allows the positive charge to be delocalized without disrupting the pyrimidine's aromatic sextet. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation, which are typically directed to the C-3 position of the imidazole moiety.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on Imidazo[1,2-a]pyrimidine-6-carboxylic acid primarily involve the carboxylic acid group at the C-6 position. This functional group is a versatile handle for derivatization through standard nucleophilic acyl substitution mechanisms.
Esterification: The carboxylic acid can be converted to its corresponding ester by reacting with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.
Amidation: Reaction with amines, facilitated by peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), yields the corresponding amides.
Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride. This intermediate can then readily react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives.
These transformations allow for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.
Oxidation and Reduction Transformations of the Imidazo[1,2-a]pyrimidine Nucleus and Substituents
The imidazo[1,2-a]pyrimidine nucleus can undergo both oxidation and reduction, which can alter its structure and biological properties.
Oxidation: A significant metabolic transformation for this scaffold is oxidation mediated by enzymes like aldehyde oxidase (AO). Studies have shown that the imidazo[1,2-a]pyrimidine ring is susceptible to AO-mediated oxidation, which can be a major pathway for metabolic clearance. This oxidation often occurs on the electron-rich portions of the heterocyclic system.
Reduction: The pyrimidine ring portion of the scaffold can undergo reduction. For instance, partial reduction of the imidazole ring during hydrogenation has been reported. dergipark.org.tr In biological systems, enzymes such as dihydropyrimidine (B8664642) dehydrogenase can catalyze the reduction of the pyrimidine ring. Strategies to avoid metabolic oxidation sometimes involve the strategic reduction or saturation of the six-membered ring, although this significantly alters the molecule's aromaticity and planarity.
Transition Metal-Catalyzed Coupling Reactions for Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-a]pyrimidine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prevalent.
These methods are crucial for introducing aryl, alkyl, and other functional groups onto the heterocyclic core. The Suzuki-Miyaura coupling, for example, has been successfully employed to introduce aromatic groups at the 6-position of the imidazo[1,2-a]pyrimidine ring system.
| Reaction | Catalyst/Reagents | Position of Functionalization | Bond Formed | Description |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base | C-6, C-3 | C-C (Aryl) | Couples a halide or triflate with a boronic acid/ester to form a biaryl system. |
| Heck Coupling | Pd(OAc)₂, Ligand | Various | C-C (Alkene) | Forms a substituted alkene from an unsaturated halide and an alkene. |
| Sonogashira Coupling | Pd/Cu catalyst | Various | C-C (Alkyne) | Couples a terminal alkyne with an aryl or vinyl halide. |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand | Various | C-N | Forms an aryl amine from an aryl halide and an amine. |
Functionalization Strategies at Specific Positions (e.g., C-2, C-3, C-6)
The functionalization of the imidazo[1,2-a]pyrimidine scaffold can be directed to specific positions based on the inherent reactivity of the nucleus and the choice of synthetic methodology.
C-2 Position: Substituents at the C-2 position are often introduced during the initial synthesis of the ring system. The classic Chichibabin reaction, involving the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone (e.g., 2-bromoacetophenone (B140003) derivatives), directly installs a substituent at C-2. nih.gov
C-3 Position: As the most nucleophilic carbon, the C-3 position is the primary site for C-H functionalization via electrophilic substitution. A variety of methods have been developed to introduce groups at this position, including:
Formylation: Using reagents like phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction).
Arylation and Alkylation: Often achieved through transition-metal-catalyzed C-H activation or Friedel-Crafts type reactions.
Amination and Sulfonylation: Direct introduction of nitrogen and sulfur functionalities.
C-6 Position: The C-6 position, part of the pyrimidine ring, is less reactive towards electrophiles. Functionalization at this site is typically achieved through reactions on a pre-installed group or via metal-catalyzed cross-coupling. The synthesis of this compound itself involves building the heterocycle from a pyrimidine precursor already bearing the carboxyl group or a precursor to it. This carboxylic acid group can then be derivatized as described in section 3.2, or the position can be functionalized using cross-coupling reactions if it bears a suitable leaving group like a halogen.
| Position | Reactivity | Common Functionalization Methods |
|---|---|---|
| C-2 | Installed during synthesis | Cyclocondensation (e.g., Chichibabin synthesis) |
| C-3 | Electron-rich (nucleophilic) | Electrophilic Aromatic Substitution, C-H Activation, Formylation |
| C-6 | Electron-deficient | Transition Metal Cross-Coupling, Derivatization of existing functional group (-COOH) |
Ring Transformations and Rearrangements of the Imidazo[1,2-a]pyrimidine Scaffold
Ring transformations and skeletal rearrangements of the core imidazo[1,2-a]pyrimidine scaffold are not extensively documented in the chemical literature. The stability of this fused aromatic system generally disfavors reactions that would lead to ring opening or significant rearrangement under typical synthetic conditions. While some complex multicomponent reactions can lead to related but rearranged scaffolds like imidazo[1,5-a]pyrimidines from different starting materials, dedicated studies on the rearrangement of a pre-formed imidazo[1,2-a]pyrimidine nucleus are less common. The development of such transformations remains an area for potential future exploration in synthetic methodology.
Spectroscopic and Structural Elucidation Research
Advanced Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the atomic and electronic structure of Imidazo[1,2-a]pyrimidine-6-carboxylic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its bicyclic aromatic structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. In a deuterated solvent like DMSO-d₆, the ¹H NMR spectrum of this compound shows distinct signals for each proton on the heterocyclic core. chemicalbook.com The protons on the pyrimidine (B1678525) and imidazole (B134444) rings typically appear in the aromatic region (downfield), with their specific chemical shifts and coupling constants determined by their electronic environment and proximity to other protons. A patent for the compound reports the following ¹H NMR data in DMSO-d6: δ 9.29 (d, J = 2.0Hz, 1H), 8.89 (d, J = 2.0Hz, 1H), 7.94 (s, 1H), 7.70 (s, 1H). chemicalbook.com The very downfield signal, typically above 10-12 ppm, corresponding to the carboxylic acid proton (–COOH), is often broad due to hydrogen bonding and may exchange with deuterium (B1214612) in solvents like D₂O, causing the signal to disappear. pressbooks.pub
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and type of carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each of the seven carbon atoms. semanticscholar.org The carbonyl carbon of the carboxylic acid group is characteristically found far downfield, typically in the 165–185 ppm range. pressbooks.pub The sp²-hybridized carbons of the fused aromatic rings appear in the approximate range of 110–155 ppm. semanticscholar.org While specific data for the title compound is not widely published in peer-reviewed literature, analysis of related imidazo[1,2-a]pyrimidine (B1208166) structures provides expected chemical shift ranges. nih.govnih.gov
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are used to establish correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively. These experiments are invaluable for unambiguously assigning the specific resonances to their corresponding atoms within the complex ring system.
Table 1: Representative ¹H and ¹³C NMR Data for the Imidazo[1,2-a]pyrimidine Core
| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| C2 | 7.70 (s) | ~111 |
| C3 | 7.94 (s) | ~137 |
| C5 | 8.89 (d) | ~144 |
| C6 | - | ~123 |
| C7 | 9.29 (d) | ~150 |
| C=O | >12 (broad s) | ~165-170 |
Note: Data is based on reported values for this compound and typical shifts for related structures. chemicalbook.compressbooks.pubsemanticscholar.org Actual values can vary with solvent and experimental conditions.
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is dominated by absorptions from the carboxylic acid group and the aromatic rings. Key characteristic peaks include a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹, which is indicative of the hydrogen-bonded carboxylic acid dimer. pressbooks.pub A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1710 cm⁻¹ for the dimerized acid. pressbooks.pub The spectrum also features multiple bands in the 1400–1630 cm⁻¹ region due to C=C and C=N stretching vibrations within the fused heterocyclic rings, as well as C–H bending vibrations. nih.govacs.org
Table 2: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 | O-H stretch (very broad) | Carboxylic Acid (dimer) |
| ~1710 | C=O stretch (strong) | Carboxylic Acid (dimer) |
| 1400-1630 | C=N and C=C stretches | Aromatic Rings |
| ~1300 | C-O stretch / O-H bend | Carboxylic Acid |
| 700-900 | C-H out-of-plane bend | Aromatic Rings |
Note: Values are typical for aromatic carboxylic acids and imidazo[1,2-a]pyrimidine derivatives. pressbooks.pubnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations often produce strong signals in the Raman spectrum, which can be useful for studying the heterocyclic core.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) that is well-suited for polar molecules like this compound.
In positive-ion mode ESI-MS, the compound is expected to be readily detected as the protonated molecule [M+H]⁺. For a molecular formula of C₇H₅N₃O₂, the expected monoisotopic mass is 163.04. A patent reports observing the protonated molecule at m/z 164.1 [M+H]⁺ and the sodium adduct at m/z 186.1 [M+Na]⁺. chemicalbook.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation in the mass spectrometer would likely involve the loss of small, stable molecules such as H₂O (from the carboxylic acid), CO, and CO₂ (decarboxylation), which are common fragmentation pathways for carboxylic acids. youtube.com
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related imidazo[1,2-a]pyridine (B132010) and pyrimidine structures provides significant insight. researchgate.netnih.govnih.gov
Such an analysis would confirm the planarity of the fused bicyclic ring system. It would also provide precise measurements of bond lengths and angles, confirming the aromatic character of the rings. Crucially, X-ray crystallography would reveal the nature of intermolecular interactions in the solid state. For a carboxylic acid, the most prominent interaction is expected to be strong hydrogen bonding between the –COOH groups of two adjacent molecules, forming a characteristic cyclic dimer. researchgate.net
Conformational Analysis and Isomerism in Imidazo[1,2-a]pyrimidine Structures
Conformational Analysis: The Imidazo[1,2-a]pyrimidine ring system is a fused, bicyclic heteroaromatic structure. Due to the constraints of the fused rings and the presence of sp²-hybridized atoms throughout, the core structure is inherently rigid and planar. uci.edulibretexts.org Unlike flexible cyclic systems such as cyclohexane, significant conformational changes like ring-flipping are not possible. libretexts.org The primary source of conformational flexibility would be the rotation of the carboxylic acid group around the C6–C(OOH) single bond, though this rotation is often restricted in the solid state due to crystal packing forces and intermolecular hydrogen bonding.
Isomerism: Several types of isomerism are possible for this compound.
Positional Isomerism: The carboxylic acid group can be located at different positions on the pyrimidine ring, leading to distinct positional isomers, such as Imidazo[1,2-a]pyrimidine-5-carboxylic acid or Imidazo[1,2-a]pyrimidine-7-carboxylic acid. The imidazole ring also offers substitution positions (C2 and C3), leading to isomers like Imidazo[1,2-a]pyrimidine-2-carboxylic acid. Each of these isomers would have unique spectroscopic properties and potentially different chemical reactivity and biological activity.
Tautomerism: While the aromatic system is quite stable, theoretical studies on related nitrogen heterocycles sometimes consider the possibility of minor tautomeric forms, although these are generally not significantly populated under normal conditions.
Studies on Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions.
Biological Activity Research and Mechanistic Insights
Anti-inflammatory Activity Research of Imidazo[1,2-a]pyrimidine-6-carboxylic acid and its Derivatives
The imidazo[1,2-a]pyrimidine (B1208166) scaffold is a core structure in numerous compounds investigated for a wide range of pharmacological activities, including anti-inflammatory properties. nih.govmdpi.comnih.gov Research into this class of heterocyclic compounds has revealed their potential to modulate key pathways involved in the inflammatory response. nih.gov The anti-inflammatory effects are often attributed to their ability to inhibit crucial inflammatory mediators. nih.gov
A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. mdpi.commdpi.com COX-1 is typically involved in physiological functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory therapies. mdpi.comnih.gov
Derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have been extensively studied as COX inhibitors. nih.govrjpbr.com For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines demonstrated selective COX-2 inhibition with IC50 values in the nanomolar range. nih.gov One of the most potent compounds in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited a COX-2 IC50 value of 0.07 µM and a selectivity index of 508.6. nih.gov Similarly, another study on imidazo[1,2-a]pyridine derivatives found that compounds 5e, 5f, and 5j were highly potent against COX-2 with an IC50 value of 0.05 µM. rjpbr.com These studies suggest that the imidazo-fused heterocyclic system is a promising scaffold for developing selective COX-2 inhibitors. nih.govrjpbr.com
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 | 508.6 |
| Derivative 5e | 0.05 | Not Reported |
| Derivative 5f | 0.05 | Not Reported |
| Derivative 5j | 0.05 | Not Reported |
| Derivative 5i | Not Reported | 897.19 |
The anti-inflammatory potential of imidazo[1,2-a]pyridine carboxylic acid derivatives has been confirmed in preclinical in vivo models. researchgate.net In a carrageenan-induced edema model, a standard test for acute inflammation, imidazo[1,2-a]pyridine-2-carboxylic acid demonstrated more efficient inhibition of edema than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. researchgate.net Furthermore, in a chronic anti-inflammatory model (granuloma model), certain derivatives also showed significant activity. researchgate.net An important finding from these studies was that the tested imidazo[1,2-a]pyridine carboxylic acid derivatives did not produce the gastroduodenal damage often associated with traditional NSAIDs, suggesting a potentially safer profile. researchgate.net
Antimicrobial Activity Research
The imidazo[1,2-a]pyrimidine core is a subject of significant interest due to its presence in compounds with a broad spectrum of antimicrobial activities. nih.govmdpi.com Derivatives have been synthesized and evaluated for their efficacy against various pathogenic bacteria and fungi. mdpi.comderpharmachemica.com
Numerous studies have demonstrated the antibacterial potential of imidazo[1,2-a]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. derpharmachemica.comnih.gov In one study, newly synthesized chalcone (B49325) derivatives of imidazo[1,2-a]pyrimidine showed excellent to good activity against Escherichia coli and Pseudomonas aeruginosa (Gram-negative), as well as Staphylococcus aureus and Streptococcus pyogenes (Gram-positive). derpharmachemica.com
Another study focused on 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives. nih.govresearchgate.net Certain compounds from this series (specifically 8d, 8e, and 8f) displayed excellent antibacterial activity, with zones of inhibition measuring 30–33 mm against E. coli and S. aureus, and 22–25 mm against P. aeruginosa and S. pyogenes. nih.govresearchgate.net These findings highlight the potential of the imidazo[1,2-a]pyrimidine scaffold in the development of new antibacterial agents. nih.gov
| Bacterial Strain | Type | Zone of Inhibition (mm) for Compounds 8d, 8e, 8f |
|---|---|---|
| Escherichia coli | Gram-negative | 30-33 |
| Staphylococcus aureus | Gram-positive | 30-33 |
| Pseudomonas aeruginosa | Gram-negative | 22-25 |
| Streptococcus pyogenes | Gram-positive | 22-25 |
The development of novel antifungal agents is crucial due to the rise of resistant fungal infections. nih.gov Imidazo[1,2-a]pyrimidine derivatives have emerged as a promising class of compounds with potential antifungal applications. nih.govnih.govbeilstein-journals.org Molecular docking studies have suggested that these compounds may possess antifungal activity against Candida albicans. nih.govbeilstein-journals.org
In vitro testing of various derivatives has confirmed this potential. For example, 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were evaluated for their minimum inhibitory concentration (MIC) against Candida species using the microdilution method. scirp.org Another study on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives identified a compound with a 4-cyanobenzylidene substitution that exhibited very strong inhibitory activity against a panel of human pathogenic Candida species, with MIC values as low as 0.016 mg/mL. researchgate.net This particular compound also demonstrated selective activity, showing no in vitro toxicity against mammalian cell lines at effective concentrations. researchgate.net
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) | Candida species | 0.016 - 1 mg/mL |
Antituberculosis Activity Studies (for related Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine scaffolds)
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has underscored the urgent need for novel antituberculosis agents. researchgate.netrsc.org The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have been identified as promising starting points in the discovery of new drugs to combat tuberculosis. researchgate.netnih.gov These fused bicyclic 5,6 heterocycles are recognized as "drug prejudice" scaffolds due to their wide-ranging applications in medicinal chemistry. researchgate.netdocumentsdelivered.com
Research into imidazo[1,2-a]pyridine-3-carboxamides has yielded compounds with potent activity against various Mtb strains. nih.govacs.org A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and one 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide were synthesized and evaluated for their in vitro antituberculosis activity. acs.org Seven of these compounds demonstrated significant potency with Minimum Inhibitory Concentration (MIC₉₀) values of ≤1 μM against replicating, non-replicating, multi-drug resistant, and extensively drug-resistant Mtb strains. acs.org Further exploration of the structure-activity relationship of these carboxamides led to the development of derivatives with even more potent anti-TB activity. nih.gov
One notable derivative, a 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, exhibited outstanding potency against various drug-resistant strains, suggesting it inhibits a novel target. acs.org In a separate study, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were designed, with the seven most active compounds showing excellent in vitro activity (MIC₉₀, 0.069–0.174 μM) against drug-sensitive Mtb and activity against MDR-Mtb strains. nih.gov
The table below summarizes the in vitro antituberculosis activity of selected imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives against the H37Rv strain of M. tuberculosis.
| Compound Type | Modification | MIC (μg/mL) | Reference |
| Imidazo[1,2-a]pyridine-3-nitroso | 3.1 | acs.org | |
| Imidazo[1,2-a]pyridine-3-carboxamides | 2,7-dimethyl | ≤1 μM (MIC₉₀) | acs.org |
| Imidazo[1,2-a]pyrimidine-3-carboxamide | 2,6-dimethyl | ≤1 μM (MIC₉₀) | acs.org |
| Imidazo[1,2-a]pyridine-3-carboxamides | N-(2-phenoxyethyl) | 0.069–0.174 μM (MIC₉₀) | nih.gov |
Mechanistic Investigations of Antimicrobial Action (e.g., Enzyme Kinetic Studies)
The potent activity of imidazo[1,2-a]pyridine and related scaffolds against drug-resistant strains of M. tuberculosis suggests that they may act on novel biological targets. acs.org Mechanistic studies have begun to elucidate how these compounds exert their antimicrobial effects. A key target that has been identified is the ubiquinol-cytochrome c reductase (QcrB), a component of the electron transport chain. acs.org Inhibition of QcrB disrupts ATP homeostasis, which is crucial for the survival of Mtb. acs.org
In addition to targeting the electron transport chain, some imidazo[1,2-a]pyridine derivatives have been found to be inhibitors of Mtb glutamine synthetase. acs.org This enzyme plays a vital role in nitrogen metabolism, and its inhibition can lead to bacterial death. Furthermore, imidazo[1,2-a]pyridine ethers have been discovered as selective and potent inhibitors of mycobacterial ATP synthesis, further highlighting the importance of targeting energy metabolism in Mtb. nih.gov The most active of these ethers displayed a potency of MIC₈₀ <0.5 μM with an ATP synthase IC₅₀ <0.02 μM. nih.gov
The development of resistance to a particular imidazo[1,2-a]pyridine derivative was linked to a single mutation in the qcrB gene, providing strong evidence for its mechanism of action. acs.org This understanding of the molecular targets and mechanisms of resistance is crucial for the rational design of new and more effective antimicrobial agents based on the imidazo[1,2-a]pyrimidine scaffold.
Antiviral Activity Research
The imidazo[1,2-a]pyrimidine scaffold and its analogues have demonstrated a broad spectrum of antiviral activities, positioning them as a significant class of compounds in the development of novel antiviral therapeutics. nih.gov
Anti-HIV-1 Activity Studies
Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their potential as anti-HIV agents. nih.gov A series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2 in MT-4 cells. nih.govrsc.org One particular compound from this series displayed EC₅₀ values of 82.02 μg/mL against HIV-1 and 47.72 μg/mL against HIV-2. nih.govrsc.org
Molecular docking studies have provided insights into the potential mechanism of action of these compounds, suggesting that they may interact with the HIV-1 reverse transcriptase enzyme. nih.govrsc.org This interaction is a critical step in the HIV replication cycle, and its inhibition can prevent the virus from multiplying.
Anti-SARS-CoV-2 Activity (e.g., hACE2 and Spike Protein Inhibition)
The COVID-19 pandemic spurred intensive research into antiviral agents, and imidazo[1,2-a]pyrimidine derivatives have emerged as potential candidates. nih.govnih.gov The entry of SARS-CoV-2 into human cells is mediated by the interaction of the viral spike protein with the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.gov Therefore, inhibiting this interaction is a key strategy for preventing infection. nih.gov
A series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives were synthesized and studied for their potential to act as dual inhibitors of hACE2 and the spike protein. nih.govresearchgate.net Molecular docking studies indicated that these compounds could have a remarkable binding affinity for both targets. researchgate.net The top-scoring compound exhibited a binding affinity of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein. researchgate.net These findings suggest that these derivatives could be effective entry inhibitors, preventing the virus from infecting human cells. nih.govresearchgate.net
Anti-Hepatitis C Virus Activity Investigations
The imidazo[1,2-a]pyridine scaffold has also been a source of potent inhibitors of the Hepatitis C virus (HCV). nih.gov A series of these compounds were found to directly bind to the HCV non-structural protein 4B (NS4B). nih.gov This interaction leads to potent in vitro inhibition of HCV replication, with some compounds demonstrating EC₅₀ values of less than 10 nM for genotype 1a and 1b replicons. nih.gov
Resistance studies have shown that mutations in the NS4B protein, specifically at positions H94N/R, F98L, and V105L/M, confer resistance to these compounds, further confirming NS4B as the target. nih.gov The unique mechanism of action of these imidazo[1,2-a]pyridines makes them a promising class of HCV replication inhibitors, with the potential for use in combination with other anti-HCV drugs. nih.gov Additionally, imidazo[1,2-a]pyrimidine derivatives have also been noted for their potential anti-HCV properties. nih.gov
Anticancer and Antiproliferative Activity Research
Imidazo[1,2-a]pyridine-based compounds have garnered significant interest as potential anticancer therapeutics due to their potent inhibitory effects on cancer cells. nih.gov These nitrogen-based heterocycles have shown promise against various cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers. sysrevpharm.org
In a study focusing on breast cancer, three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) were evaluated for their anticancer activities against the HCC1937 breast cancer cell line. nih.govnih.gov The results indicated that these compounds have cytotoxic effects, with IP-5 and IP-6 showing strong impacts with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.govresearchgate.net IP-7 was found to have a less potent cytotoxic effect, with an IC₅₀ of 79.6 µM. nih.govresearchgate.net
The anticancer effects of these compounds are believed to stem from their ability to inhibit various molecular mechanisms involved in cancer cell proliferation and survival. sysrevpharm.org For instance, the IP-5 compound was shown to cause cell cycle arrest, as evidenced by increased levels of p53 and p21 proteins in treated cells. nih.gov Furthermore, IP-5 was found to induce apoptosis through the extrinsic pathway, indicated by the increased activity of caspases 7 and 8, and an increase in PARP cleavage. nih.gov The compound also led to a decrease in the levels of pAKT, a protein involved in cell proliferation and survival. nih.gov
The table below summarizes the cytotoxic effects of the novel imidazo[1,2-a]pyridine compounds on the HCC1937 breast cancer cell line.
| Compound | IC₅₀ (µM) | Reference |
| IP-5 | 45 | nih.govresearchgate.net |
| IP-6 | 47.7 | nih.govresearchgate.net |
| IP-7 | 79.6 | nih.govresearchgate.net |
Kinase Inhibition Studies (e.g., KSP, Aurora-A Kinase)
A significant area of investigation has been the role of imidazo[1,2-a]pyrimidine derivatives as kinase inhibitors. Certain compounds based on this scaffold have been identified as dual inhibitors of both Kinesin Spindle Protein (KSP) and Aurora-A kinase. These two proteins are critical for cell division, and their simultaneous inhibition presents a promising strategy for cancer therapy. For instance, by incorporating Aurora-A kinase inhibitory fragments into a KSP inhibitor structure, researchers have developed compounds that can effectively target both enzymes. While some of these dual-function inhibitors showed moderate activity against the kinases themselves, they exhibited notable cytotoxic effects against cancer cell lines like HCT116 and HepG2.
The Aurora kinases, a family of serine/threonine kinases, are crucial for mitotic progression and are often overexpressed in tumors. Imidazo[1,2-a]pyrazine (B1224502) derivatives, which are structurally related to imidazo[1,2-a]pyrimidines, have been developed as potent Aurora kinase inhibitors. Optimization of an initial lead compound resulted in derivatives with picomolar inhibitory concentrations against Aurora A and Aurora B, demonstrating efficacy in human tumor xenograft mouse models.
G-Quadruplex DNA Binding and Stabilization
G-quadruplexes (G4s) are non-canonical, four-stranded DNA structures that are prevalent in the promoter regions of oncogenes and telomeres. The stabilization of these structures by small molecules can inhibit the expression of cancer-related genes, making G4s an attractive target for anticancer drug development. Research has shown that a bis-guanylhydrazone diimidazo[1,2-a:1,2-c]pyrimidine compound serves as a novel and specific G-quadruplex binding motif dntb.gov.ua. The binding and stabilization of G4 DNA by such ligands can trigger DNA damage and genome instability in cancer cells, highlighting a potential therapeutic avenue dntb.gov.ua.
Inhibition of Cancer Cell Line Proliferation
The anticancer potential of imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives has been demonstrated across a variety of cancer cell lines. These compounds can inhibit cancer cell proliferation through mechanisms that include inducing cell cycle arrest and apoptosis (programmed cell death).
For example, certain novel imidazo[1,2-a]pyridine compounds have shown potent activity against melanoma (A375) and cervical cancer (HeLa) cell lines, with half-maximal inhibitory concentrations (IC50) ranging from 9.7 to 44.6 µM dntb.gov.ua. One particular compound induced G2/M cell cycle arrest and apoptosis by modulating the AKT/mTOR signaling pathway and increasing levels of tumor suppressors like p53 and p21 dntb.gov.ua. Similarly, other derivatives have shown significant cytotoxic effects against breast cancer (HCC1937), lung cancer (A549), and liver carcinoma (HepG2) cells, in some cases proving more potent than the standard chemotherapy drug Cisplatin nih.govchimia.ch.
Central Nervous System (CNS) Activity Research
The imidazo[1,2-a]azine scaffold is also a key pharmacophore for agents targeting the central nervous system, particularly the GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain.
GABAA Receptor Ligand Binding and Functional Selectivity Studies (e.g., α1 and α3 Subtypes)
Imidazo[1,2-a]pyrimidines are known to act as ligands for the benzodiazepine (B76468) binding site on GABA-A receptors. Significantly, they can exhibit functional selectivity, preferentially acting on receptors containing specific alpha (α) subunits. Research has focused on developing derivatives that are selective for the α2 and α3 subtypes over the α1 subtype. This selectivity is crucial because different α subunits are associated with different physiological effects.
Anxiolytic, Sedative, and Anticonvulsant Potential of Imidazo[1,2-a]azine Derivatives
The functional selectivity of imidazo[1,2-a]azine derivatives for GABA-A receptor subtypes directly influences their therapeutic potential. It is widely suggested that activity at receptors containing the α1 subunit is primarily responsible for the sedative effects of classical benzodiazepines nih.govscirp.org. In contrast, agonism at α2 and α3-containing receptors is linked to anxiolytic (anxiety-reducing) and anticonvulsant actions nih.govscirp.org.
Consequently, imidazo[1,2-a]pyrimidine derivatives with selectivity for α2/α3 subtypes have been developed as non-sedating anxiolytics nih.gov. A notable example is imidazenil, an imidazo-benzodiazepine carboxylic acid derivative, which demonstrates potent anxiolytic and anticonvulsant effects at doses that are almost completely free of sedative and memory-impairing side effects nih.govscirp.org. This favorable profile is attributed to its lack of significant efficacy at α1-containing GABA-A receptors nih.govscirp.org. Studies on various derivatives have confirmed that compounds can be synthesized to possess dose-dependent anxiolytic and anticonvulsant properties without causing significant suppression of locomotor activity, a proxy for sedation nih.govscirp.org.
Other Investigated Biological Activities
Beyond their applications in oncology and neuroscience, the imidazo[1,2-a]pyrimidine scaffold has been explored for a multitude of other biological activities. The structural similarity of this heterocyclic system to naturally occurring purines suggests a broad potential for interaction with various biological targets. Studies have reported that derivatives of this class possess antimicrobial, anti-fungal, anti-inflammatory, anti-HIV, and anti-tubercular properties.
Photosensitizer Applications and Singlet Oxygen Generation
Imidazo[1,2-a]pyrimidine compounds have been identified as a promising class of biocompatible organic photosensitizers. nih.gov Photosensitizers are molecules that, upon absorption of light, can transfer energy to molecular oxygen to produce highly reactive singlet oxygen. nih.gov This singlet oxygen is a cytotoxic species capable of killing malignant cells, a principle that forms the basis of photodynamic therapy (PDT). nih.gov
Research has demonstrated that certain fluorescent imidazo[1,2-a]pyrimidine compounds can effectively generate singlet oxygen. nih.govresearchgate.net These compounds typically absorb and emit light in the 400-500 nm wavelength range. nih.govresearchgate.net Studies have shown that they exhibit low cytotoxicity in the absence of light and are efficiently taken up by cells. nih.govresearchgate.net Upon irradiation with light, they become fluorescent within the intracellular environment and generate singlet oxygen, leading to the death of cancer cells at low concentrations (e.g., 2.0 μM) within a short period. nih.govresearchgate.net This dual functionality of fluorescence imaging and photodynamic action makes imidazo[1,2-a]pyrimidines potential tools for phototheranostics, an approach that combines therapy and diagnostics. nih.govresearchgate.net
Table 1: Photophysical Properties of Imidazo[1,2-a]pyrimidine Photosensitizers
| Property | Observation | Source |
| Absorption/Emission Range | 400-500 nm | nih.govresearchgate.net |
| Cellular Uptake | Efficient | nih.gov |
| Cytotoxicity (Dark) | Low | nih.govresearchgate.net |
| Primary Function | Singlet Oxygen Generation | nih.govresearchgate.net |
| Potential Application | Phototheranostics (Imaging & PDT) | nih.gov |
Metal Ion Sensing Properties (e.g., Zinc Ion)
The structural characteristics of the imidazo[1,2-a]pyrimidine scaffold make it suitable for applications in chemosensing. Specifically, these compounds have been noted for their potential to act as fluorescent chemosensors for the detection of metal ions, such as zinc (Zn²⁺). researchgate.net
The nitrogen atoms within the heterocyclic core of imidazo-based structures provide effective coordination sites for metal ions. mdpi.com While detailed studies on this compound itself are specific, research on the closely related imidazo[4,5-b]pyridine core provides mechanistic insights. Density Functional Theory (DFT) calculations on these related structures show that the imidazole (B134444) nitrogen is the most basic site and the primary binding location for divalent metal cations, including Zn(II). mdpi.com The affinity for metal ions can be modulated by the presence of different substituents on the heterocyclic ring system. mdpi.com This inherent ability to coordinate with metal ions, coupled with their fluorescent properties, underpins their potential in the development of selective ion sensors.
Table 2: Metal Ion Interaction with Imidazo-based Scaffolds
| Feature | Finding | Source |
| Potential Application | Fluorescent chemosensor | researchgate.net |
| Target Ion Example | Zinc (Zn²⁺) | researchgate.net |
| Primary Binding Site | Imidazole Nitrogen | mdpi.com |
| Binding Affinity | Can be modulated by substituents | mdpi.com |
Potential Activity against Parasitic Infections (e.g., Trichomoniasis, Amoebiasis)
While direct studies on this compound are limited, research on the analogous imidazo[1,2-a]pyridine derivatives has shown significant antiparasitic activity. nih.gov This suggests a potential avenue of investigation for the pyrimidine (B1678525) variant. Trichomoniasis, caused by Trichomonas vaginalis, and amoebiasis, caused by Entamoeba histolytica, are parasitic diseases that pose a global health burden. nih.gov The emergence of resistance to standard drugs like metronidazole necessitates the search for new therapeutic agents. nih.gov
Exploratory toxicology studies on substituted imidazo[1,2-a]pyridines have demonstrated their efficacy against metronidazole-resistant strains of both T. vaginalis and E. histolytica. nih.gov These findings position the broader class of imidazo[1,2-a]azines as promising candidates for further non-clinical and potentially clinical evaluation as new treatments for these neglected diseases. nih.gov
Table 3: Antiparasitic Potential of Related Imidazo[1,2-a]pyridine Compounds
| Target Disease | Target Organism | Key Finding | Source |
| Trichomoniasis | Trichomonas vaginalis | Activity against metronidazole-resistant strains | nih.gov |
| Amoebiasis | Entamoeba histolytica | Activity against metronidazole-resistant strains | nih.gov |
| Development Stage | Proposed for further non-clinical evaluation | nih.gov |
Anti-ulcer Activity
The therapeutic potential of imidazo-based heterocycles extends to gastrointestinal conditions. Studies on the closely related imidazo[1,2-a]pyridine class of compounds have identified them as a novel class of anti-ulcer agents. nih.gov These compounds have been shown to possess both gastric antisecretory and cytoprotective properties. nih.gov
The mechanism of action for their antisecretory effect is believed to involve the inhibition of the H⁺/K⁺-ATPase enzyme. nih.govnih.gov This enzyme, also known as the proton pump, is the final step in the pathway of gastric acid secretion. By inhibiting this pump, the compounds can effectively reduce gastric acidity. Structure-activity relationship studies have been crucial in optimizing these effects, leading to the selection of specific candidates for further development. nih.gov
Table 4: Anti-ulcer Properties of Related Imidazo[1,2-a]pyridine Compounds
| Activity | Proposed Mechanism | Source |
| Gastric Antisecretory | Inhibition of H⁺/K⁺-ATPase (Proton Pump) | nih.govnih.gov |
| Cytoprotective | Protects gastric mucosa | nih.gov |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrimidine 6 Carboxylic Acid Derivatives
Systematic Investigation of Substituent Effects on Biological Potency and Selectivity
The biological activity of the Imidazo[1,2-a]pyrimidine-6-carboxylic acid scaffold is significantly modulated by the nature and position of its substituents. While direct and extensive SAR studies on the 6-carboxylic acid parent compound are limited, valuable inferences can be drawn from research on derivatives of the analogous imidazo[1,2-a]pyridine (B132010) core, particularly where the C6 position is functionalized.
Studies on 6-substituted imidazo[1,2-a]pyridine analogs as potential inhibitors of Rab Geranylgeranyl Transferase (RGGT) highlight the importance of the moiety at the C6 position. nih.gov In this research, the carboxylic acid at C6 was part of a larger phosphonopropionic acid side chain at C3, but the modifications at C6 were key to modulating activity. For instance, converting the C6 carboxylic acid to an amide or introducing an iodine atom resulted in compounds that influenced RGGT activity, albeit at high concentrations. d-nb.info This suggests that the electronic and steric properties of the C6 substituent are critical for interaction with the biological target.
Further SAR explorations on the broader imidazo[1,2-a]pyridine and pyrimidine (B1678525) scaffolds have shown that substituents at the C2 and C7 positions also play a role in determining antimicrobial activity. researchgate.net The nature of the group on a phenyl ring at the C2 position and other substituents on the heterocyclic core can dramatically influence the inhibitory activity against various bacterial strains. researchgate.net For antituberculosis agents based on the imidazo[1,2-a]pyridine scaffold, the introduction of a chloro group at the C6 position was found to improve efficacy over bromine substitutions, indicating a sensitivity to halogen identity at this position.
The following table summarizes the observed effects of C6 substituents on the biological activity of imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acid analogs, providing a model for the potential behavior of this compound derivatives.
| Compound Ref. | C6-Substituent | Observed Biological Effect (Target: RGGT) |
|---|---|---|
| 1c | Carboxylic Acid (-COOH) | Influenced Rab11A prenylation only at the highest tested concentration (100 μM). d-nb.info |
| 1e | Amide (-CONH₂) | Influenced Rab11A prenylation only at the highest tested concentration (100 μM). d-nb.info |
| 1b | Iodine (-I) | Exhibited weaker activity toward inhibition of Rab11A prenylation compared to chlorine and bromine analogs. d-nb.info |
| 1g | 4-formylphenyl | Displayed inhibitory properties toward Rab11A prenylation with a lowest effective dose (LED) between 25-100 μM. d-nb.info |
| 1h | 3-formylphenyl | Displayed inhibitory properties toward Rab11A prenylation with a lowest effective dose (LED) between 25-100 μM. d-nb.info |
Impact of Core Ring Modifications and Derivatization on Activity Profiles
Modifications to the core imidazo[1,2-a]pyrimidine (B1208166) ring system, such as altering its degree of saturation, have a profound impact on the biological activity profile of the resulting derivatives. A notable example is the investigation of tetrahydroimidazo[1,2-a]pyrimidines, where the pyrimidine ring is saturated.
Research into a series of 5-(substituted aldehyde)-7-methyl-3-oxo-N-phenyl-2-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methylene)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide analogues demonstrated significant antimicrobial, antioxidant, and anticancer activities. The saturation of the pyrimidine portion of the core creates a non-aromatic, three-dimensional structure that differs substantially from the planar parent scaffold. This structural change influences how the molecule interacts with biological targets.
Similarly, studies on 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, which were condensed with various aromatic aldehydes, yielded compounds with excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The flexibility and specific geometry of the saturated ring system are key contributors to this biological profile. These findings underscore that core ring saturation is a valid strategy for altering the therapeutic properties of the imidazo[1,2-a]pyrimidine scaffold, shifting its potential applications.
Rational Design Principles for Enhanced Biological Efficacy and Specificity
The rational design of this compound derivatives is guided by several key principles, primarily leveraging the scaffold's inherent structural and chemical properties. One of the most significant design principles is the recognition of the imidazo[1,2-a]pyrimidine framework as a synthetic bioisostere of purine (B94841) bases. researchgate.net This similarity allows these compounds to be designed as potential mimics or antagonists in biological pathways involving purines, such as in the development of kinase inhibitors or other enzyme-targeted therapies. researchgate.netontosight.ainih.gov
This principle has been applied in the design of compounds targeting specific enzymes. By understanding the topology and chemical environment of an enzyme's active site, derivatives can be rationally functionalized to enhance binding affinity and selectivity. For instance, a series of novel 2-phenylimidazo[1,2-a]pyrimidine-Schiff base derivatives were designed and synthesized as potential inhibitors of viral entry, demonstrating the scaffold's utility in creating targeted antiviral agents. researchgate.net
Scaffold Hopping and Bioisosteric Replacement Strategies in Lead Optimization
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for lead optimization, and the imidazo[1,2-a]pyrimidine scaffold is an active participant in these approaches. These strategies aim to identify novel, patentable core structures that retain or improve upon the biological activity of a known lead compound while offering superior pharmacokinetic or safety profiles.
The imidazo[1,2-a]pyridine ring, a close analogue, has been identified as a structural isostere of benzimidazole (B57391). This allows it to serve as a scaffold hop for antifungal compounds that originally contained a benzimidazole core. In one successful example of scaffold hopping, the imidazo[1,2-a]pyridine backbone was utilized to develop novel covalent inhibitors of KRAS G12C, a challenging cancer target. This demonstrates the utility of the scaffold in generating new therapeutic agents in distinct chemical spaces.
Bioisosteric replacement is also used more subtly within the class. For example, an 8-fluoroimidazo[1,2-a]pyridine (B164112) was designed and synthesized to act as a physicochemical mimic and bioisosteric replacement for an imidazo[1,2-a]pyrimidine in a ligand for the GABAA receptor. This specific atomic substitution was intended to fine-tune the electronic properties of the ring system without drastically altering its shape, thereby optimizing its interaction with the receptor. These strategies highlight the versatility of the imidazo[1,2-a]pyrimidine core and its analogues in the iterative process of drug discovery and lead optimization.
Emerging Applications and Future Research Directions
Exploration of Imidazo[1,2-a]pyrimidine-6-carboxylic acid as a Precursor for Novel Therapeutic Agents
The imidazo[1,2-a]pyrimidine (B1208166) core is a recognized "drug prejudice" scaffold, known for its presence in compounds with significant biological activity. nih.gov Derivatives of this structure have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. ontosight.ainih.govmdpi.com This inherent bioactivity makes this compound a highly attractive starting point for the synthesis of new therapeutic agents.
Research has shown that derivatives of the imidazo[1,2-a]pyrimidine scaffold can act as potent inhibitors of various protein kinases, which are crucial targets in oncology. researchgate.net For instance, certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.govresearchgate.net Several of these molecules exhibit IC₅₀ values in the nanomolar range and show selectivity against imatinib-resistant cancer cells. nih.govresearchgate.net This highlights the potential for developing targeted cancer therapies based on this scaffold to overcome drug resistance. nih.gov
Furthermore, other derivatives have been investigated as inhibitors for kinases such as PIM kinases, which are potential targets for hematopoietic malignancies. semanticscholar.org The discovery of imidazo[1,2-b]pyridazines as PIM kinase inhibitors with low nanomolar potency showcases the versatility of the broader imidazo-fused heterocyclic family in targeting cancer-related pathways. semanticscholar.org The structural similarity of imidazo[1,2-a]pyrimidines to purine (B94841) bases suggests a wide range of possible biological interactions, making them promising candidates for drug discovery. mdpi.comnih.gov
Table 1: Investigated Therapeutic Targets for Imidazo[1,2-a]pyrimidine Derivatives
| Target Class | Specific Target | Therapeutic Area | Key Findings | Reference(s) |
|---|---|---|---|---|
| Protein Kinase | c-KIT | Cancer (GIST) | Nanomolar IC₅₀ values; activity against imatinib-resistant mutations. | nih.gov, researchgate.net, nih.gov |
| Protein Kinase | PIM Kinases | Cancer (Leukemia) | Identified as potent inhibitors with low nanomolar efficacy. | semanticscholar.org |
| Protein Kinase | DYRK1A, CLK1 | Multiple | Inhibition demonstrated at the micromolar range. | researchgate.net |
| Transferase | Rab Geranylgeranyl Transferase (RGGT) | Cancer | Inhibition of Rab11A prenylation in HeLa cell lines. | frontiersin.org |
| Viral Protein | SARS-CoV-2 Spike Protein & hACE2 | COVID-19 | Potential to block viral entry into human cells. | nih.gov, nih.gov |
Applications in Chemical Biology Tools and Probes
The structural characteristics of the imidazo[1,2-a]pyrimidine scaffold also lend themselves to applications in chemical biology. The development of fluorescent derivatives opens up the possibility of using these compounds as probes to study biological systems. dergipark.org.tr For example, fluorescent imidazo[1,2-a]pyrimidine compounds have been explored as biocompatible organic photosensitizers capable of generating singlet oxygen, indicating potential use in phototheranostics. dergipark.org.tr
By modifying the this compound core with specific functionalities, researchers can design molecular probes to visualize cellular processes or to identify and validate new biological targets. The synthesis of compounds with specific linkers or reactive groups could enable their use in affinity chromatography or activity-based protein profiling to isolate and identify their binding partners within the cell.
Advancements in Green Chemistry Principles for Sustainable Synthesis
The synthesis of imidazo[1,2-a]pyrimidine derivatives is an active area of research, with a growing emphasis on sustainable and environmentally friendly methods. mdpi.com Traditional synthetic routes often involve harsh reaction conditions or the use of hazardous solvents. mdpi.com Consequently, significant efforts are being directed towards the development of "green" synthetic protocols.
Recent advancements include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. mdpi.com Solvent-free synthesis using catalysts like alumina (B75360) (Al₂O₃) has also been developed, offering an eco-friendly alternative. mdpi.com Furthermore, researchers have explored using gold nanoparticles as an efficient and recoverable catalyst for the synthesis of these compounds under green conditions. mdpi.comresearchgate.net The use of aqueous media, such as in the Cu(II)–ascorbate-catalyzed A3-coupling reaction for imidazo[1,2-a]pyridine (B132010) synthesis, further exemplifies the shift towards more sustainable chemical manufacturing. acs.org These green chemistry approaches not only reduce the environmental impact but also offer economic advantages from both a synthetic and an industrial perspective. mdpi.com
Table 2: Green Chemistry Approaches for Imidazo[1,2-a]pyrimidine Synthesis
| Method | Catalyst/Medium | Key Advantages | Reference(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Al₂O₃ (basic alumina) | Solvent-free, rapid, effective. | mdpi.com |
| Nanocatalysis | Gold Nanoparticles | Environmentally friendly, high yields, mild conditions. | mdpi.com, researchgate.net |
| Aqueous Micellar Media | Cu(II)–Ascorbate | Environmentally sustainable, efficient. | acs.org |
| Ultrasound-Assisted Synthesis | KI/tert-butyl hydroperoxide | Metal-free, occurs in water. | organic-chemistry.org |
Integration of Advanced Computational Methodologies in Drug Discovery and Design
Computational tools are becoming indispensable in the rational design and discovery of drugs based on the imidazo[1,2-a]pyrimidine scaffold. In silico techniques such as molecular docking, Density Functional Theory (DFT), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are being employed to guide the synthesis and evaluation of new derivatives. nih.govresearchgate.net
For example, molecular docking studies have been used to investigate the binding interactions of novel imidazo[1,2-a]pyrimidine derivatives with key protein targets. nih.gov In one study, these compounds were evaluated as potential dual inhibitors of the human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein, which are critical for viral entry into cells. nih.govnih.gov The computational results showed promising binding affinities, suggesting that these compounds could act as effective viral entry inhibitors. nih.govnih.gov DFT calculations have been used to determine properties like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) to understand the electronic characteristics of these molecules. nih.govresearchgate.net Furthermore, in silico ADMET and drug-likeness predictions help in the early-stage assessment of the pharmacokinetic profiles of new compounds, identifying candidates with promising drug-like characteristics. nih.govmdpi.com
Identification and Validation of New Biological Targets and Pathways for Imidazo[1,2-a]pyrimidine Derivatives
A key area of future research is the continued identification and validation of novel biological targets for imidazo[1,2-a]pyrimidine derivatives. The broad bioactivity of this class of compounds suggests that they may interact with a multitude of cellular proteins and pathways that have yet to be fully elucidated. ontosight.aimdpi.com
Recent studies have already expanded the list of potential targets beyond traditional kinases. For instance, derivatives have been synthesized and evaluated as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in the post-translational modification of Rab GTPases, which are crucial for vesicle trafficking. frontiersin.org The discovery that these compounds can disrupt Rab prenylation in cancer cell lines opens up new avenues for therapeutic intervention. frontiersin.org
Moreover, the scaffold has been explored for its potential to inhibit Mtb glutamine synthetase (MtGS), a potential target for developing new anti-tuberculosis drugs. nih.gov The wide range of biological activities reported for this scaffold—from anticancer and antimicrobial to anti-inflammatory—underscores the importance of target deconvolution studies to understand their precise mechanisms of action and to uncover new therapeutic opportunities. ontosight.aidergipark.org.tr
Q & A
Q. What steps mitigate discrepancies in toxicity profiles observed in vitro vs. in vivo?
- Methodological Answer : In vitro assays (e.g., hepatocyte viability) may not account for metabolic activation. Conduct ADME studies (e.g., microsomal stability tests) to identify toxic metabolites. Cross-validate with in vivo models (rodent LD50) under GLP conditions, adjusting dosages based on pharmacokinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
